ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate
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Overview
Description
ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties . This compound, in particular, features a thiophene ring substituted with various functional groups, making it a subject of interest for researchers in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Oxadiazole Moiety: The 1,3,4-oxadiazole ring can be introduced through the cyclization of a hydrazide with a carboxylic acid derivative.
Final Coupling: The final step involves coupling the thiophene derivative with the oxadiazole moiety using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- Thiophene Derivatives : Various thiophene-based compounds with similar structural features .
Uniqueness
ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate is unique due to its combination of functional groups, which impart specific chemical and biological properties.
Properties
Molecular Formula |
C19H16N4O4S2 |
---|---|
Molecular Weight |
428.5g/mol |
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H16N4O4S2/c1-3-26-18(25)15-11(2)13(9-20)17(29-15)21-14(24)10-28-19-23-22-16(27-19)12-7-5-4-6-8-12/h4-8H,3,10H2,1-2H3,(H,21,24) |
InChI Key |
GRJHFGPGFQDLBF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
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